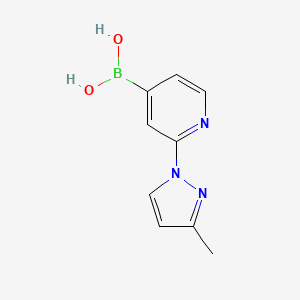
(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring attached to a pyridine ring, with a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-bromopyridine under palladium-catalyzed conditions to form the desired pyrazole-pyridine structure. The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl or a substituted alkene.
科学的研究の応用
Chemistry: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in facilitating efficient and selective chemical transformations is highly valued.
作用機序
The mechanism by which (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are largely dependent on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Comparison: Compared to these similar compounds, (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid offers unique advantages in terms of its structural features and reactivity. The presence of both pyrazole and pyridine rings provides additional sites for functionalization and enhances its versatility in various chemical reactions .
特性
分子式 |
C9H10BN3O2 |
|---|---|
分子量 |
203.01 g/mol |
IUPAC名 |
[2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-3-5-13(12-7)9-6-8(10(14)15)2-4-11-9/h2-6,14-15H,1H3 |
InChIキー |
WHMDJYUPMFTWQC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)N2C=CC(=N2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



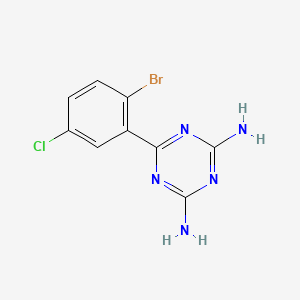

![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)

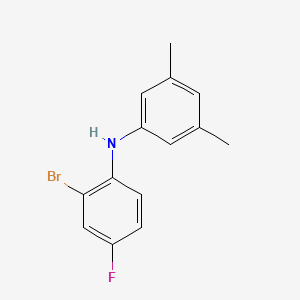
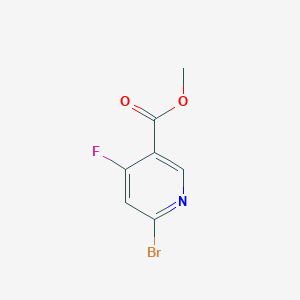

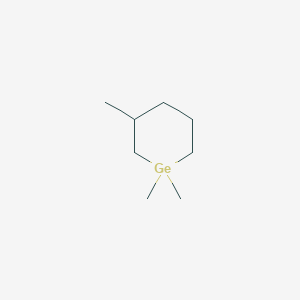
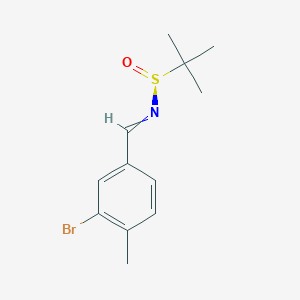

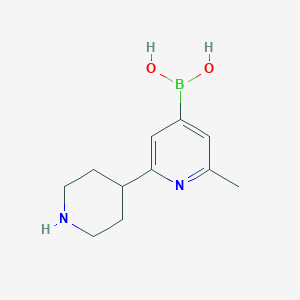
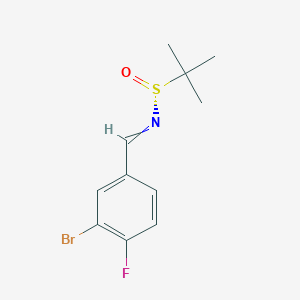
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
